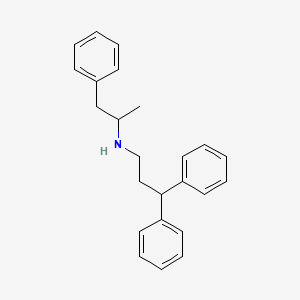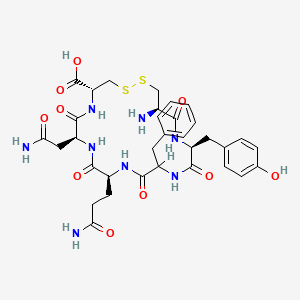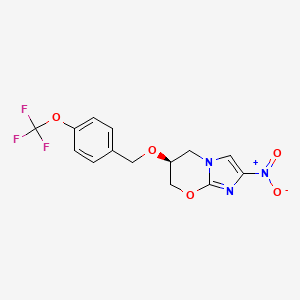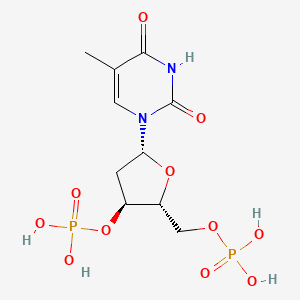
Thymidine-3',5'-diphosphate
Descripción general
Descripción
Thymidine-3’,5’-diphosphate, also known as Deoxythymidine 3′,5′-diphosphate or pdTp, is a nucleotide diphosphate. It is an ester of pyrophosphoric acid with the nucleoside thymidine . It is a selective small molecule inhibitor of staphylococcal nuclease and tudor domain containing 1 (SND1, the miRNA regulatory complex RISC subunit) and inhibits SND1 activity . It exhibits anti-tumor efficacy in vivo .
Synthesis Analysis
Thymidine-3’,5’-diphosphate is produced from Thymidine monophosphate by Thymidylate kinase (TMPK), a nucleoside monophosphate kinase . It can be further phosphorylated to its active triphosphate antiviral or antitumor moieties .Molecular Structure Analysis
The molecular formula of Thymidine-3’,5’-diphosphate is C10H16N2O11P2 . It consists of the pyrophosphate group, the pentose sugar ribose, and the nucleobase thymine .Chemical Reactions Analysis
Thymidine-3’,5’-diphosphate is the key product of pyrimidine synthesis in organisms. It is produced by thymidylate kinase (TMPK) catalyzed phosphorylation of 5′-thymidine monophosphate (dTMP), which requires ATP and Mg2+. Thymidine-3’,5’-diphosphate is further catalyzed by TMPK to thymidine 5′-triphosphate (dTTP) .Physical And Chemical Properties Analysis
Thymidine-3’,5’-diphosphate has a molecular weight of 402.19 . It is a white solid . It is soluble in water and DMSO .Aplicaciones Científicas De Investigación
-
Field: Biochemistry
- Application : TDP has been used in the study of ribonuclease, an enzyme that catalyzes the degradation of RNA into smaller components .
- Methods : The binding of TDP to ribonuclease was studied using spectroscopic, kinetic, and crystallographic methods .
- Results : The results showed that the 5’-phosphate group of TDP is located close to the p0 site in the active site of ribonuclease .
-
Field: Microbiology
- Application : TDP has been found to play a role in the hypermodification of thymidine in the DNA of bacterial viruses .
- Methods : The study involved determining that these thymidine hypermodifications are derived from free amino acids enzymatically installed on 5-hydroxymethyluridine (5-hmdU) .
- Results : The study found that these appended amino acids are further sculpted by various enzyme classes such as radical SAM isomerases, PLP-dependent decarboxylases, flavin-dependent lyases, and acetyltransferases .
-
Field: Oncology
-
Field: Bioinformatics
-
Field: Virology
- Application : TDP plays a significant role in the biosynthesis of DNA hypermodifications in bacterial viruses .
- Methods : A phage encoded deoxynucleotide monophosphate kinase phosphorylates 5-hmdUMP, and the resulting nucleotide diphosphate is converted to 5-hmdUTP by host deoxynucleotide diphosphate kinases. Phage encoded DNA polymerases then incorporate 5-hydroxymethyl-2′-deoxyuridine (5-hmdU) into DNA during replication .
- Results : The study found that these appended amino acids are further sculpted by various enzyme classes such as radical SAM isomerases, PLP-dependent decarboxylases, flavin-dependent lyases and acetyltransferases .
- Field: Nucleic Acids Research
- Application : TDP has been used in the study of pathways of thymidine hypermodification .
- Methods : A phage encoded deoxynucleotide monophosphate kinase phosphorylates 5-hmdUMP, and the resulting nucleotide diphosphate is converted to 5-hmdUTP by host deoxynucleotide diphosphate kinases. Phage encoded DNA polymerases then incorporate 5-hydroxymethyl-2′-deoxyuridine (5-hmdU) into DNA during replication .
- Results : The study found that these appended amino acids are further sculpted by various enzyme classes such as radical SAM isomerases, PLP-dependent decarboxylases, flavin-dependent lyases and acetyltransferases .
Safety And Hazards
Propiedades
IUPAC Name |
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O11P2/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNCBOPUCJOHLS-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951298 | |
| Record name | 1-(2-Deoxy-3,5-di-O-phosphonopentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thymidine-3',5'-diphosphate | |
CAS RN |
2863-04-9 | |
| Record name | Thymidine 3',5'-diphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002863049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Deoxy-3,5-di-O-phosphonopentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



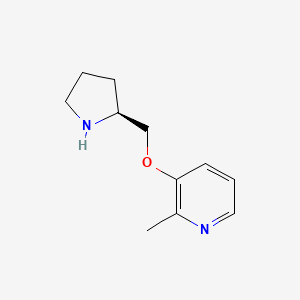
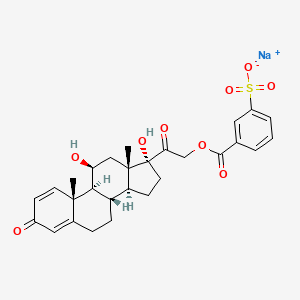
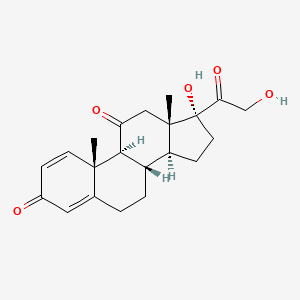
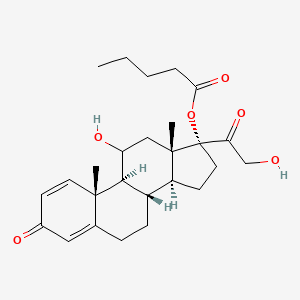
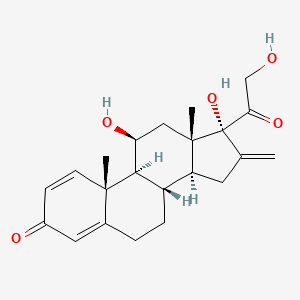

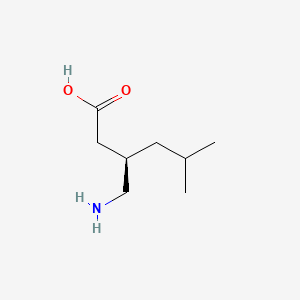
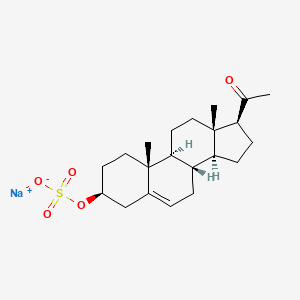
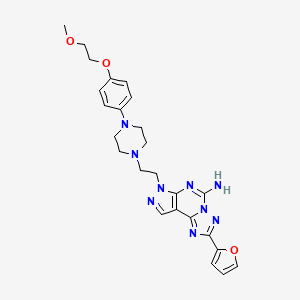
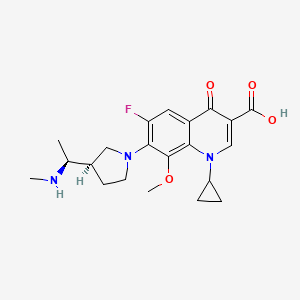
![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol](/img/structure/B1679078.png)
